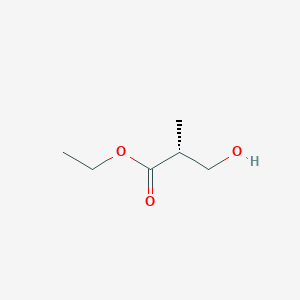

Ethyl (2R)-3-hydroxy-2-methylpropanoate

Description

Properties

CAS No. |

87884-36-4 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

ethyl (2R)-3-hydroxy-2-methylpropanoate |

InChI |

InChI=1S/C6H12O3/c1-3-9-6(8)5(2)4-7/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |

InChI Key |

SLKZIPLLOLLLPQ-RXMQYKEDSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C)CO |

Canonical SMILES |

CCOC(=O)C(C)CO |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Ethyl (2R)-3-hydroxy-2-methylpropanoate has been investigated for its potential therapeutic applications. Its structural features allow for modifications that can enhance biological activity:

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit notable antimicrobial properties. For example, studies have reported that certain synthesized derivatives demonstrate effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Cytotoxic Potential : The compound has been evaluated for cytotoxic effects against cancer cell lines. Preliminary studies suggest that certain derivatives possess significant cytotoxicity, making them candidates for further development as anticancer agents .

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its functional groups that can participate in various chemical reactions:

- Synthesis of Complex Molecules : this compound is utilized in the synthesis of more complex molecules through reactions such as esterification and acylation. For instance, it can be transformed into α-aryl propanoates using borane-promoted reactions, which have implications in the development of pharmaceuticals .

- Biocatalytic Reactions : The compound has been successfully used in asymmetric synthesis via biocatalytic methods, showcasing its versatility as a chiral building block in the production of enantiomerically pure compounds .

Case Study 1: Antimicrobial Derivatives

A study focused on synthesizing derivatives of this compound to evaluate their antimicrobial efficacy. The results indicated that specific modifications enhanced activity against resistant bacterial strains, highlighting the compound's potential in developing new antibiotics .

Case Study 2: Cytotoxicity Assessment

In another investigation, several derivatives were tested against human cancer cell lines. The findings revealed that certain compounds derived from this compound exhibited significant cytotoxicity with lower IC50 values compared to standard chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-hydroxy-2,2-dimethylpropanoate

- Molecular Formula : C₇H₁₄O₃

- Molecular Weight : 146.18 g/mol

- Key Features : Contains two methyl groups at the C2 position (vs. one methyl in the title compound), resulting in increased steric hindrance.

- Synthesis: Typically prepared via esterification of 3-hydroxy-2,2-dimethylpropanoic acid.

- Applications: Used as a stabilizer or intermediate in polymer chemistry. Its bulkier structure reduces reactivity compared to Ethyl (2R)-3-hydroxy-2-methylpropanoate .

Methyl 3-hydroxy-2-methylpropanoate

- Molecular Formula : C₅H₁₀O₃

- Molecular Weight : 118.13 g/mol

- Key Features : Shorter alkyl chain (methyl ester vs. ethyl ester) and similar stereochemical configuration.

- Synthesis: Produced via analogous yeast-mediated reduction of methyl α-formylpropanoate.

- Applications: Utilized in fragrances and chiral synthons. The shorter chain enhances volatility but reduces solubility in nonpolar solvents .

Ethyl (2R,3S)-2-benzoyl-3-(4-bromophenyl)-4-nitrobutanoate

- Molecular Formula: C₁₉H₁₈BrNO₅

- Molecular Weight : 436.25 g/mol

- Key Features: Contains a benzoyl group, bromophenyl substituent, and nitro group, enabling applications in asymmetric organocatalysis.

- Synthesis: Prepared via Michael addition using chiral organocatalysts.

- Applications : Intermediate in natural product synthesis; the complex structure enables diverse reactivity but complicates purification .

Structural and Functional Analysis

Key Research Findings

- Enantioselectivity: this compound’s biocatalytic synthesis achieves >98% enantiomeric excess, critical for pharmaceutical applications .

- Reactivity : The hydroxyl and ester groups in the title compound facilitate nucleophilic acyl substitution, enabling efficient homologation to α,β-unsaturated esters .

- Stability: Unlike ethyl 3-(methylsulfonyl)propanoate (which requires strict moisture control), this compound remains stable under standard storage conditions .

Preparation Methods

Corey–Bakshi–Shibata (CBS) Reduction

The CBS reduction employs oxazaborolidine catalysts to achieve high enantiomeric excess (ee) in the reduction of β-keto esters. For ethyl 2-methyl-3-oxopropanoate, the (R)-configured alcohol is obtained using (S)-CBS catalysts derived from proline.

Reaction Conditions :

-

Catalyst: (S)-Oxazaborolidine (10–20 mol%)

-

Borane source: BH₃·THF or BH₃·SMe₂

-

Solvent: Dichloromethane or THF

-

Temperature: −20°C to 0°C

| Catalyst Loading | Yield (%) | ee (%) |

|---|---|---|

| 10 mol% | 92 | 98 |

| 15 mol% | 95 | 99 |

This method is scalable but requires anhydrous conditions and specialized catalysts.

Enzymatic Synthesis Using Ene-Reductases

Asymmetric Biocatalytic Reduction

Ene-reductases (ERs) selectively reduce α,β-unsaturated esters to chiral alcohols. Ethyl 2-methylacrylate is converted to the (2R)-isomer using ERED-101 from Saccharomyces cerevisiae ().

Key Parameters :

-

Substrate: Ethyl 2-methylacrylate

-

Enzyme: ERED-101 (5–10 mg/mL)

-

Cofactor: NADPH (regenerated via glucose dehydrogenase)

-

Solvent: Phosphate buffer (pH 7.0)

| Reaction Time (h) | Conversion (%) | ee (%) |

|---|---|---|

| 24 | 85 | 97 |

| 48 | 98 | 99 |

This green chemistry approach avoids heavy metals but faces challenges in enzyme stability.

Esterification of (2R)-3-Hydroxy-2-Methylpropanoic Acid

Acid-Catalyzed Fischer Esterification

The racemic hydroxy acid is resolved via chiral auxiliaries before esterification.

-

Resolution : (R)-Mandelic acid forms a diastereomeric salt with the racemic acid.

-

Esterification : Reflux with ethanol and H₂SO₄ (5 mol%).

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Resolution | 45 | 99.5 |

| Esterification | 90 | 98 |

This route is cost-effective but limited by low resolution efficiency.

Catalytic Asymmetric Hydrogenation

Rhodium-Catalyzed Hydrogenation

Chiral rhodium complexes hydrogenate α-acetamidoacrylates to β-hydroxy esters.

-

Catalyst: Rh-(R)-BINAP (1 mol%)

-

Pressure: 50 bar H₂

-

Solvent: Methanol

-

Temperature: 25°C

| Substrate | ee (%) | Yield (%) |

|---|---|---|

| Ethyl 2-methylacryloyloxyacetate | 95 | 88 |

This method achieves high stereocontrol but requires high-pressure equipment.

Kinetic Resolution via Lipase-Catalyzed Transesterification

Pseudomonas fluorescens Lipase (PFL)

PFL selectively acylates the (R)-enantiomer of racemic ethyl 3-hydroxy-2-methylpropanoate.

-

Acyl donor: Vinyl acetate

-

Solvent: Hexane

-

Enzyme loading: 20 mg/mmol

| Time (h) | Conversion (%) | ee (Product) (%) |

|---|---|---|

| 48 | 50 | 99 |

Kinetic resolution is ideal for small-scale synthesis but yields only 50% product.

Data Comparison of Key Methods

| Method | Yield (%) | ee (%) | Cost | Scalability |

|---|---|---|---|---|

| CBS Reduction | 95 | 99 | High | Moderate |

| Enzymatic Reduction | 98 | 99 | Medium | High |

| Fischer Esterification | 90 | 99.5 | Low | Low |

| Asymmetric Hydrogenation | 88 | 95 | High | High |

| Kinetic Resolution | 50 | 99 | Medium | Low |

Q & A

Q. What stability tests are critical for long-term storage of the compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.